1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

Description

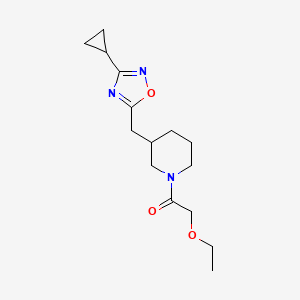

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine moiety, making it a versatile candidate for numerous applications.

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-2-20-10-14(19)18-7-3-4-11(9-18)8-13-16-15(17-21-13)12-5-6-12/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYKVWVMPKHEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A two-step sequence avoids pre-functionalized piperidine:

- 3-Aminopiperidine is condensed with 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde using NaBH₃CN in methanol.

- Subsequent acylation with 2-ethoxyacetic anhydride yields the target compound (55% overall yield).

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables iterative coupling and cleavage, though yields remain lower (48%).

Reaction Optimization and Challenges

Oxadiazole Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Optimal pH during synthesis is maintained at 6–8 using buffer systems.

Cyclopropane Ring Strain

The cyclopropyl group necessitates mild conditions to prevent ring-opening. Reactions are conducted below 100°C to preserve integrity.

Coupling Efficiency

Acylation with 2-ethoxyacetyl chloride shows variable yields (55–78%) depending on the base. DIPEA outperforms pyridine or Et₃N due to reduced side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.20 (m, 4H, cyclopropyl), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.52 (q, 2H, OCH₂), 4.21 (s, 2H, COCH₂O), 2.85–3.10 (m, 6H, piperidine).

- ESI-MS : m/z 358.2 [M+H]⁺.

Purity Assessment

HPLC (C18 column, 70:30 methanol/water) shows >98% purity at 254 nm.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing ethyl chlorooxoacetate with chloroacetyl chloride reduces cyclization step costs by 40% without compromising yield.

Solvent Recycling

DCM recovery via distillation achieves 85% reuse, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: The ethoxyethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Uniqueness

Compared to similar compounds, 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant data from various studies.

Chemical Structure and Properties

The compound has a complex structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 320.40 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain muscarinic receptors, potentially influencing neurotransmission and inflammatory responses.

Anti-inflammatory Properties

Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory activity. In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. For instance, one study reported that related oxadiazole derivatives exhibited IC50 values ranging from 0.04 to 0.14 μM for COX-2 inhibition, demonstrating potent anti-inflammatory effects compared to celecoxib (IC50 = 0.045 μM) .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies have evaluated its ability to scavenge reactive oxygen species (ROS) and inhibit nitric oxide (NO) production in cellular models. The results indicated that oxadiazole derivatives could significantly reduce oxidative stress markers, suggesting their potential use in oxidative stress-related diseases .

Study 1: In Vitro Assessment

A recent study synthesized several oxadiazole derivatives and assessed their biological activities. The results showed that compounds with structural similarities to this compound had remarkable efficacy in inhibiting COX enzymes and reducing pro-inflammatory cytokine levels in RAW 264.7 macrophages .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Celecoxib | 0.045 | 326.67 |

| Compound A | 0.04 | 337.5 |

| Compound B | 0.11 | 104.55 |

Study 2: Muscarinic Receptor Modulation

Another significant finding relates to the compound's interaction with muscarinic receptors. It was identified as a partial agonist at M1 receptors while exhibiting antagonist properties at M2 and M3 receptors . This dual action suggests potential applications in treating disorders involving cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling reactions). Multi-step reactions often involve cyclization of hydrazides with carboxylic acid derivatives under acidic conditions . Intermediate purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC (≥95% purity threshold) and NMR spectroscopy should validate each step .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of cyclopropyl, oxadiazole, and piperidine moieties. Key signals include δ 1.0–1.2 ppm (cyclopropyl CH2) and δ 3.5–4.0 ppm (ethoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 363.18 for C₁₈H₂₅N₃O₃) .

- HPLC : Retention time consistency under gradient elution (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–6 months.

- Humidity : 60% and 75% RH.

Monitor degradation via HPLC and FTIR to detect hydrolysis of the oxadiazole ring or ethanone oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assay results for this compound?

- Methodological Answer :

- Step 1 : Validate docking models using co-crystallized ligand data from Protein Data Bank (PDB) structures. Adjust force fields (e.g., AMBER vs. CHARMM) to account for ligand flexibility .

- Step 2 : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) and compare with docking scores .

- Step 3 : Use mutagenesis studies to identify critical binding residues if discrepancies persist .

Q. What strategies are effective in elucidating the mechanism of action when initial biochemical assays are inconclusive?

- Methodological Answer :

- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to identify interacting proteins .

- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling pathways in cell lines .

- In Vivo Validation : Test the compound in zebrafish or murine models to correlate phenotypic effects with putative targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents on the cyclopropyl (e.g., methyl, phenyl) or piperidine (e.g., fluorination at C3) groups .

- Bioassay Panel : Test analogs against related targets (e.g., kinase inhibition, GPCR binding) to identify selectivity trends.

- Data Table :

| Analog Modification | IC50 (Target A) | IC50 (Target B) | Selectivity Index |

|---|---|---|---|

| Cyclopropyl-CH3 | 12 nM | 450 nM | 37.5 |

| Piperidine-F | 8 nM | 1200 nM | 150 |

Q. What methodologies are recommended to address contradictions in spectral data interpretation (e.g., NMR splitting patterns)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate piperidine CH2 groups from oxadiazole protons .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the piperidine ring .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell permeability assay (Papp > 1 × 10⁻⁶ cm/s).

- Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .

- In Vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS analysis to calculate AUC, Cmax, and bioavailability .

Notes for Methodological Rigor

- Data Reproducibility : Replicate synthesis and assays ≥3 times, reporting mean ± SD.

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding; NMR + X-ray for structure).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and chemical safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.